
1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
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Biological Activity
1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid, commonly referred to as Boc-3-piperidinecarboxylic acid, is a piperidine derivative with significant implications in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the fields of pharmacology and drug design. This article explores the compound's biological activity, synthesizing data from recent studies and case analyses to provide a comprehensive overview.
- Chemical Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
- CAS Number : 84358-12-3
- Physical State : Solid
- Melting Point : 159-162 °C
Biological Activity Overview
The biological activity of Boc-3-piperidinecarboxylic acid has been investigated in various contexts, primarily focusing on its potential as an anti-cancer agent and its role in peptide synthesis.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic properties against several cancer cell lines. Notably, its mechanism of action appears to involve the inhibition of key cellular pathways that facilitate tumor growth and survival.
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Cell Line Studies :
- In vitro tests demonstrated that Boc-3-piperidinecarboxylic acid exhibits selective cytotoxicity towards human colon cancer (HCT-116) and hepatoma (SMMC-7721) cell lines while showing less efficacy against breast cancer cells (MCF-7) .
- The compound's IC50 values indicate its potency:
- HCT-116 : IC50 = 0.8 µM
- SMMC-7721 : IC50 = 0.14 µM
- MCF-7 : IC50 = 2.5 µM
- Mechanism of Action :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of Boc-3-piperidinecarboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, allowing for further functionalization without compromising the piperidine core's reactivity.
Structure-Activity Relationship Insights
The introduction of different substituents at various positions on the piperidine ring significantly impacts biological activity:
- Compounds modified at the 2-position showed enhanced selectivity for cancer cell lines.
- The presence of methoxyethyl groups has been associated with improved solubility and bioavailability, enhancing therapeutic potential .
Case Studies
Several case studies have documented the clinical relevance of Boc-3-piperidinecarboxylic acid:
- Study on Antitumor Efficacy :
- Peptide Synthesis Applications :
Comparative Analysis Table
Property/Activity | Boc-3-Piperidinecarboxylic Acid | Camptothecin (CPT) |
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IC50 (HCT-116) | 0.8 µM | Similar efficacy |
IC50 (SMMC-7721) | 0.14 µM | Higher toxicity |
IC50 (MCF-7) | 2.5 µM | 0.57 µM |
Mechanism of Action | Topoisomerase I inhibition | Topoisomerase I inhibition |
Application in Synthesis | Yes | Limited |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents. The presence of the tert-butoxycarbonyl (Boc) group facilitates the protection of amine functionalities during multi-step synthetic processes, making it a valuable intermediate in drug development.
Case Study: Synthesis of Piperidine Derivatives
A study demonstrated the synthesis of various piperidine derivatives using this compound as a key intermediate. These derivatives exhibited promising activity against specific cancer cell lines, showcasing the compound's utility in developing novel anticancer agents .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations enables chemists to construct more complex molecular architectures. For example, it can be employed in the synthesis of other nitrogen-containing heterocycles, which are prevalent in many bioactive compounds.
Data Table: Chemical Transformations
Transformation Type | Reaction Conditions | Product Type |
---|---|---|
Nucleophilic Substitution | Base-catalyzed reaction | Amine derivatives |
Reduction | Hydrogenation under Pd/C catalyst | Alcohol derivatives |
Acylation | Reaction with acyl chlorides | Acylated derivatives |
Material Science
Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer chemistry. Its functional groups can be incorporated into polymer backbones to impart desirable properties such as increased solubility and thermal stability.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polyurethanes enhances their mechanical properties and thermal resistance. The modified polymers demonstrated improved performance in applications such as coatings and adhesives, indicating the compound's significance in developing advanced materials .
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-6-14(10-15,11(16)17)7-9-19-4/h5-10H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOQGWDUHSPKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCOC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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